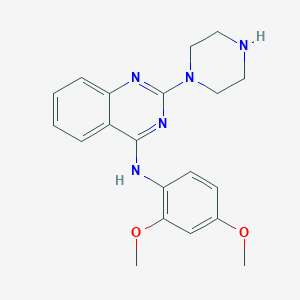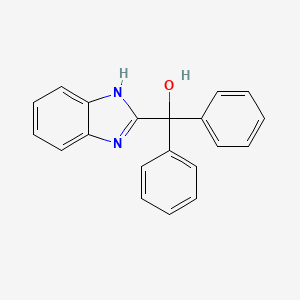![molecular formula C22H17N2O4+ B10813736 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)
7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione: is a complex organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry. This particular compound is notable for its unique structural features, which include a naphtho[3,2-a]phenoxazin-14-ium core and a hydroxyethylamino substituent, contributing to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable naphthoquinone derivative under acidic conditions.
Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylamine reacts with the phenoxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the phenoxazine core, potentially converting it into more reduced forms.
Substitution: The hydroxyethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Compounds with different substituents replacing the hydroxyethylamino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has shown potential in biological applications due to its ability to interact with various biomolecules. It is studied for its potential as an anticancer agent, given its structural similarity to other phenoxazine derivatives known for their antitumor properties .
Industry
In industry, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Wirkmechanismus
The mechanism by which 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in dyes and pigments.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one: Another phenoxazine derivative used as a spectroscopic probe.
Uniqueness
7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione stands out due to its specific substituents, which confer unique electronic and biological properties. Its hydroxyethylamino group enhances its solubility and reactivity, making it more versatile in various applications compared to other phenoxazine derivatives .
Eigenschaften
Molekularformel |
C22H17N2O4+ |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione |
InChI |
InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,16,23,25H,9-10H2/p+1 |
InChI-Schlüssel |
NWTCHGSNWVSDRI-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5C=CC=CC5=[NH+]4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-5-[(E)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813659.png)
![4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide](/img/structure/B10813660.png)
![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B10813689.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
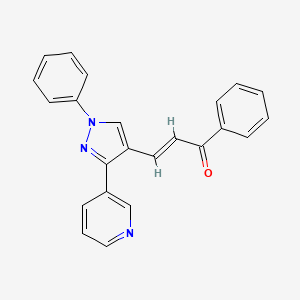
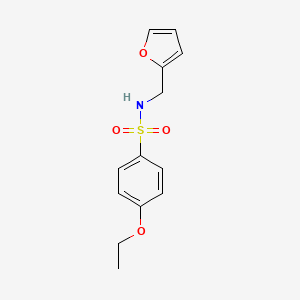
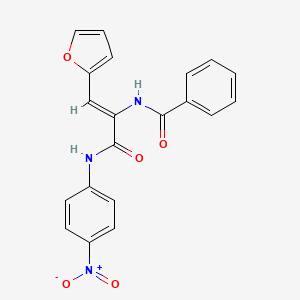
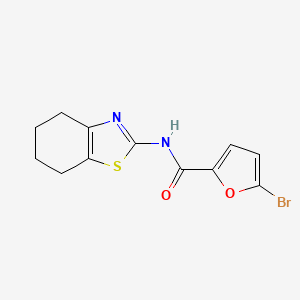
![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)
![2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B10813728.png)
